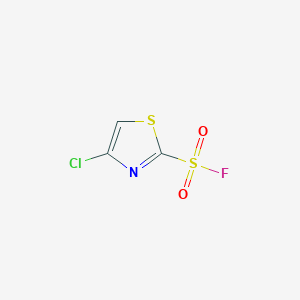

4-Chlorothiazole-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

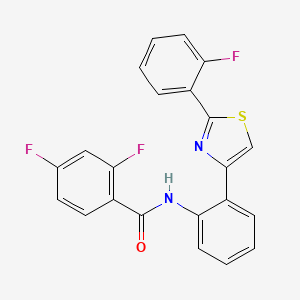

4-Chlorothiazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2287451-36-7 . It has a molecular weight of 201.63 . It is commonly used in various applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

Sulfonyl fluorides, such as this compound, have found widespread applications in organic synthesis. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C3HClFNO2S2/c4-2-1-9-3 (6-2)10 (5,7)8/h1H .Chemical Reactions Analysis

Sulfonyl fluorides are used in various chemical reactions. They are particularly useful in the construction of frameworks mainly focusing on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Wissenschaftliche Forschungsanwendungen

Selective Fluorescent and Colorimetric Sensors for Fluoride Ion

Novel benzothiadiazole derivatives, acting as colorimetric and fluorescent sensors for fluoride ions, have been developed. These compounds show significant sensitivity and selectivity for fluoride ions by inhibiting excited state intramolecular proton transfer processes. This property allows for the direct visual observation of fluoride ion detection, illustrating the role of sulfonyl fluorides in developing sensitive detection methods for specific ions (Wu et al., 2016).

Noncovalent Interactions of Aromatic Sulfonyl Fluoride

A study on the noncovalent interactions of aromatic sulfonyl fluoride, specifically 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, provided insights into the distinct interactions facilitated by sulfonyl fluoride functional groups. These interactions are critical for understanding the behavior of sulfonyl fluorides in various chemical environments and their potential applications in material science and drug development (Bellia et al., 2022).

Fluoroalkylative Aryl Migration

The development of synthetic methodologies using sulfonyl fluorides for fluoroalkylation and aryl migration presents a novel approach to creating fluorinated molecules. This method demonstrates the utility of sulfonyl fluorides in facilitating complex transformations, essential for pharmaceuticals and agrochemicals synthesis (He et al., 2015).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

A sulfur-functionalized aminoacrolein derivative has been utilized for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This showcases the versatility of sulfonyl fluoride groups in synthesizing a wide range of compounds, including those with potential medicinal chemistry applications (Tucker et al., 2015).

Electrochemical Synthesis of Sulfonyl Fluorides

An electrochemical method for synthesizing sulfonyl fluorides from thiols or disulfides demonstrates an environmentally benign approach to accessing these functional groups. This method highlights the potential for sulfonyl fluorides in sustainable chemical synthesis, offering broad substrate scope and mild reaction conditions (Laudadio et al., 2019).

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antimicrobial, antifungal, and antiviral effects .

Mode of Action

Thiazole derivatives have been reported to exhibit antibacterial activity when used in conjunction with cell-penetrating peptides . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiazole derivatives have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Zukünftige Richtungen

Sulfonyl fluorides, such as 4-Chlorothiazole-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The future directions in the field involve further exploration of the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Eigenschaften

IUPAC Name |

4-chloro-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIMYKGRXSLNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287451-36-7 |

Source

|

| Record name | 4-chloro-1,3-thiazole-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2776080.png)

![N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2776085.png)

![1-isopropyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate](/img/structure/B2776086.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2776087.png)

![(Z)-1-benzyl-3-(((3,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2776095.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)